2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid
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Overview
Description
“2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are known for their stability and are commonly used in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of “this compound” is CHBFO . The average mass is 197.956 Da and the monoisotopic mass is 198.049973 Da .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm³, a boiling point of 361.0±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It also has a molar refractivity of 44.5±0.4 cm³ .Scientific Research Applications
Chiral Derivative Preparation and Application in Catalysis
(S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, a chiral 1,1′-bis-2-naphthol (BINOL) derivative, was synthesized using a Suzuki C−C coupling process. It involved the utilization of 3-fluoro-4-(methoxycarbonyl)phenylboronic acid and was immobilized onto carbon nanotubes. This compound was then evaluated in catalytic processes like alkylation of benzaldehyde. The study showed that the methoxycarbonylphenyl and fluoromethoxycarbonylphenyl BINOL moieties do not significantly influence catalytic activity or selectivity. However, when hybrid materials were used, similar activities were obtained but with lower enantioselectivities (Monteiro et al., 2015).
Synthesis of Fluorescent Probes for Glucose Detection
A novel boronic acid fluorophore/beta-cyclodextrin (beta-CyD) complex sensor for sugar recognition in water has been designed, involving a probe bearing pyrene as a fluorescent signal transducer. This sensor demonstrated efficient fluorescence emission response upon sugar binding at neutral pH, with the response mechanism based on photoinduced electron transfer. The study highlighted the potential of boronic acid derivatives in the development of sensitive and selective sensors for glucose and other sugars (Tong et al., 2001).
Catalysis and Chemical Synthesis Applications
A variety of compounds, including 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, were synthesized using a process involving n-butyllithium, tributyl borate, and potassium tert-butoxide. These compounds were confirmed via IR and NMR spectroscopy. The optimized reaction conditions demonstrated the versatility of such boronic acid derivatives in chemical synthesis (An Zhong-wei, 2006).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Safety and Hazards
Future Directions
The future directions of research involving “2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid” and other boronic acids could involve further exploration of their use in organic synthesis, particularly in the development of new coupling reactions . Additionally, their potential use as antitumor agents could be an interesting area of future research .
Properties
IUPAC Name |
[2-fluoro-5-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BFO4/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,15-16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKIONORIVSKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CC2)C(=O)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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